Methyl 3-amino-2-nitrobenzoate Methyl 3-amino-2-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 1261647-99-7
VCID: VC0171104
InChI: InChI=1S/C8H8N2O4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,9H2,1H3
SMILES: COC(=O)C1=C(C(=CC=C1)N)[N+](=O)[O-]
Molecular Formula: C8H8N2O4
Molecular Weight: 196.162

Methyl 3-amino-2-nitrobenzoate

CAS No.: 1261647-99-7

Cat. No.: VC0171104

Molecular Formula: C8H8N2O4

Molecular Weight: 196.162

* For research use only. Not for human or veterinary use.

Methyl 3-amino-2-nitrobenzoate - 1261647-99-7

Specification

CAS No. 1261647-99-7
Molecular Formula C8H8N2O4
Molecular Weight 196.162
IUPAC Name methyl 3-amino-2-nitrobenzoate
Standard InChI InChI=1S/C8H8N2O4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,9H2,1H3
Standard InChI Key BVWSKJRBYYNACC-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C(=CC=C1)N)[N+](=O)[O-]

Introduction

Chemical Identity and Properties

Methyl 3-amino-2-nitrobenzoate is an aromatic compound featuring three key functional groups: an amino group, a nitro group, and a methyl ester group. These structural elements contribute to its distinct chemical behavior and utility in various applications.

Basic Information

ParameterValue
CAS Number1261647-99-7
Molecular FormulaC₈H₈N₂O₄
Molecular Weight196.16 g/mol
IUPAC Namemethyl 3-amino-2-nitrobenzoate
InChI KeyBVWSKJRBYYNACC-UHFFFAOYSA-N
SMILESCOC(=O)C1=C(C(=CC=C1)N)N+[O-]

Physical Properties

The compound exists as a solid at room temperature. While specific physical data is limited in the literature, it shares properties with similar benzoate derivatives, including:

PropertyCharacteristic
AppearanceOff-white to pale yellow solid
SolubilitySoluble in organic solvents (DMSO, methanol, ethyl acetate)
Storage recommendationStore under inert gas (nitrogen or argon) at 2-8°C
Signal wordWarning
Hazard statementH302 (Harmful if swallowed)

Synthesis Methods

Synthetic Routes

Methyl 3-amino-2-nitrobenzoate can be synthesized through multiple pathways, with the most common routes involving:

Nitration and Reduction

One established method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by selective reduction of the nitro group to an amino group. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using reducing agents such as tin and hydrochloric acid or through catalytic hydrogenation.

From Corresponding Benzoic Acid

Another synthetic approach involves the esterification of 3-amino-2-nitrobenzoic acid with methanol in the presence of a catalyst such as thionyl chloride. This method is similar to the synthesis of related compounds like methyl 3-amino-2-fluorobenzoate, which is prepared by reacting 3-amino-2-fluorobenzoic acid with methanol and thionyl chloride at 0°C for 12 hours, followed by reflux .

Industrial Production

In industrial settings, the production of methyl 3-amino-2-nitrobenzoate employs optimized conditions to ensure high yield and purity. The process typically involves:

  • Careful control of reaction parameters

  • Use of continuous flow reactors

  • Advanced purification techniques such as recrystallization and chromatography

  • Quality control measures to ensure product consistency

Chemical Reactions

Types of Reactions

Methyl 3-amino-2-nitrobenzoate undergoes various chemical transformations due to its functional groups:

Reduction Reactions

The nitro group can be reduced to form an additional amino group, creating diamino derivatives. This reduction can be accomplished using hydrogen gas with palladium catalyst or other reducing agents .

Substitution Reactions

The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions. Additionally, it can undergo N-alkylation to form derivatives such as methyl 3-(methylamino)-2-nitrobenzoate .

Oxidation Reactions

The compound can undergo oxidation reactions, particularly involving the amino group, which can be oxidized to various forms including nitro groups under specific conditions.

Common Reagents and Conditions

Reaction TypeReagentsConditionsProducts
ReductionH₂, Pd/CRoom temperature to 45°CDiamino derivatives
ReductionTin and HClAcidic conditionsDiamino derivatives
N-AlkylationMethyl iodide, K₂CO₃Base conditionsMethyl 3-(methylamino)-2-nitrobenzoate
OxidationNitric acid, sulfuric acidControlled temperatureOxidized derivatives

Scientific Research Applications

Pharmaceutical Development

Methyl 3-amino-2-nitrobenzoate serves as a key intermediate in pharmaceutical synthesis, particularly in the development of drugs targeting various biological pathways:

  • It has been investigated for its potential use in drug development as a building block for active pharmaceutical ingredients

  • The compound's structure allows for modifications that enhance pharmacological activity

  • Research has indicated potential antimicrobial properties of this compound

Organic Synthesis

As a versatile building block, methyl 3-amino-2-nitrobenzoate facilitates the synthesis of complex organic molecules:

  • It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

  • The compound's functional groups enable diverse chemical reactions such as oxidation, reduction, and substitution

  • Its structure allows for regioselective modifications, making it valuable in complex molecular synthesis

Enzyme Interaction Studies

Recent research has explored the interaction of this compound and related derivatives with enzymes:

  • Derivatives of 3-amino-benzoic acid methyl ester have been investigated for their inhibitory effects on glutathione S-transferase (GST) and glutathione reductase (GR)

  • Research has indicated that methyl 3-amino-4-nitrobenzoate is an effective inhibitor of hGST with a Ki value of 37.05±4.487 μM

  • These findings suggest potential applications in cancer research, as GST and GR are critical for the protection of tumor cells

Biological Activity

Antimicrobial Properties

Research has indicated that methyl 3-amino-2-nitrobenzoate exhibits antimicrobial properties. Studies investigating its effects on bacterial strains have found inhibitory activity, suggesting potential applications in antimicrobial development.

Enzyme Inhibition

The compound has shown promise in inhibiting key enzymes involved in metabolic pathways, which could have implications for therapeutic development:

  • It may interact with various molecular targets due to its functional groups

  • The nitro group can form reactive intermediates that interact with cellular components

  • The amino group can engage in hydrogen bonding and electrostatic interactions with biomolecules

Mechanism of Action

The mechanism of action of methyl 3-amino-2-nitrobenzoate involves:

  • Interaction with molecular targets and pathways in biological systems

  • The amino and nitro groups playing crucial roles in its reactivity

  • Potential metabolic transformations leading to active metabolites

  • Formation of hydrogen bonds and electrostatic interactions with biological molecules

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with methyl 3-amino-2-nitrobenzoate but differ in the positioning of functional groups or the presence of additional substituents:

CompoundCAS NumberKey Structural DifferenceNotable Property
Methyl 2-amino-3-nitrobenzoate57113-91-4Amino and nitro groups in different positionsUsed in Candesartan synthesis
Methyl 4-amino-3-nitrobenzoate3987-92-6Amino group at position 4More effective GST inhibitor
Methyl 3-(methylamino)-2-nitrobenzoate1504570-51-7Methylated amino groupDifferent biological interactions
Methyl 3-amino-6-methyl-2-nitrobenzoate1369511-17-0Additional methyl group at position 6Modified reactivity

Functional Differences

The positional isomers and derivatives of methyl 3-amino-2-nitrobenzoate exhibit different chemical and biological properties:

  • Methyl 2-amino-3-nitrobenzoate is particularly valuable in pharmaceutical synthesis, especially for Candesartan production

  • Methyl 3-(methylamino)-2-nitrobenzoate shows different biological activity due to the N-methylation

  • Methyl 4-amino-3-nitrobenzoate demonstrates higher inhibitory effects on specific enzymes compared to other positional isomers

Hazard TypeClassification
GHS PictogramWarning
Hazard StatementH302 (Harmful if swallowed)
Precautionary StatementsP264-P270-P301+P312-P330

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